molecular formula C19H20N2O2 B5124456 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B5124456
M. Wt: 308.4 g/mol
InChI Key: PLLQBWZQVRMOGB-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 4-tert-butylphenol with a suitable alkylating agent to form 4-tert-butylphenoxyalkyl halide. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is subsequently cyclized with a carboxylic acid derivative, such as benzoic acid, under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenyl and tert-butyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl or tert-butyl derivatives.

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,3,4-oxadiazole
  • 2-[(4-tert-butylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-[(4-tert-butylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in electronic materials and as a potential therapeutic agent.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)15-9-11-16(12-10-15)22-13-17-20-21-18(23-17)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLQBWZQVRMOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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